7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride
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Overview
Description
7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core and a tert-butylamino group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the tert-Butylamino Group: The tert-butylamino group is introduced through a nucleophilic substitution reaction, where a suitable tert-butylamine derivative reacts with the benzimidazole core.
Hydroxypropoxy Substitution: The hydroxypropoxy group is added via an etherification reaction, typically using a suitable epoxide or halohydrin as the reagent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various physiological effects, such as enzyme inhibition or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-tert-Butylamino-2-hydroxy-propoxy)-3’,5’-dibenzyloxy-flavone
- 7-(3-tert-Butylamino-2-hydroxy-propoxy)-3’,4’,5’-trimethoxy-flavone
Uniqueness
Compared to similar compounds, 7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H22ClN3O3 |
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Molecular Weight |
315.79 g/mol |
IUPAC Name |
7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C14H21N3O3.ClH/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10;/h4-6,9,12,15,18H,7-8H2,1-3H3,(H,17,19);1H |
InChI Key |
ZPKPNBQXVJLJCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=NC(=O)NC21)O.Cl |
Origin of Product |
United States |
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